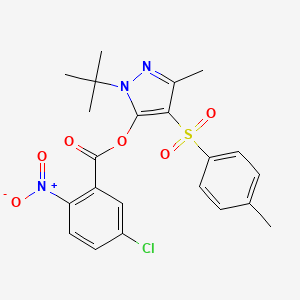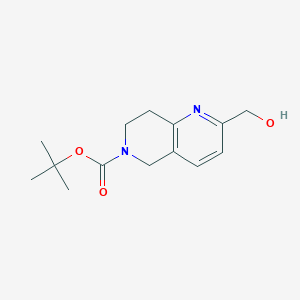![molecular formula C21H18BrN5O3 B2530650 3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 898419-93-7](/img/structure/B2530650.png)
3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a complex organic molecule that appears to be related to a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as imidazo-fused rings and brominated aromatic units, which are often explored for their biological properties.
Synthesis Analysis
The synthesis of related compounds, as described in the second paper, involves the formation of 3-arylbenzylidene-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine-1,4(3H)-dione derivatives. These compounds were synthesized in moderate to good yields and their structures were confirmed using various spectroscopic methods including 1H NMR, 13C NMR, mass spectrometry, and elemental analysis . This suggests that the synthesis of the compound would likely follow a similar pathway, involving careful selection of starting materials, reaction conditions, and purification techniques to achieve the desired product.
Molecular Structure Analysis
The first paper provides insight into the molecular structure of a sesquiterpene lactone with a brominated furan moiety. The crystal structure of this compound was determined, showing that it crystallizes in the monoclinic space group P21. The seven-membered ring adopts a twist chair conformation, and the five-membered rings exhibit envelope conformations . This information is valuable as it gives an indication of the possible conformations and crystal packing that might be expected for the compound , given the presence of a furan moiety and brominated aromatic unit in its structure.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide a context for the reactivity of structurally similar compounds. The presence of bromine atoms in aromatic systems, as seen in the compounds discussed in both papers, suggests that the compound may undergo reactions typical of brominated aromatics, such as nucleophilic aromatic substitution or coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related compounds discussed in the papers. The crystalline nature of these compounds suggests that the compound may also exhibit crystallinity, which could be important for its characterization and purity assessment . The biological activity evaluations performed in the second paper indicate that the structural features present in these compounds contribute to their anti-bacterial, anti-fungal, and anti-oxidant activities . Therefore, it is reasonable to hypothesize that the compound may also possess similar properties, which could be of interest for further biological studies.
Aplicaciones Científicas De Investigación
Bioactive Heteroaryl-Substituted Nucleobases and Nucleosides
The compound's furanyl and thienyl substitutions are significant in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogs. Heteroaryl substituents like furan-2-yl are crucial in developing bioactive molecules, impacting various biological activities. These substitutions can alter the activity and selectivity of molecules, proving vital in the search for optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian drugs (Ostrowski, 2022).
Central Nervous System (CNS) Acting Drugs
The azole group, common in benzimidazole, imidazothiazole, and imidazole, plays a role in the development of potent CNS drugs. These compounds, including ones with furan rings, have potential in treating neurological disorders due to their abilities to penetrate the CNS and exhibit various activities such as agonistic, antagonistic, depressant, and stimulant effects (Saganuwan, 2020).
Synthetic Biology
In synthetic biology, the compound's structural similarity to purines and pyrimidines can be significant. Unnatural base pairs, including imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, have been developed for use in synthetic biology. These pairs exhibit shape complementarity, enhanced stacking ability, and non-canonical hydrogen-bonding patterns, essential for their recognition as complementary base pairs in nucleic acid structures (Saito-Tarashima & Minakawa, 2018).
Brominated Dioxins and Furans
The compound's bromobenzyl component is relevant in studies related to brominated dioxins and furans, which are recognized as emerging persistent organic pollutants. Understanding the toxicity profiles, environmental characteristics, and formations of these compounds is crucial for assessing potential risks associated with exposure and developing strategies for control (Birnbaum, Staskal, & Diliberto, 2003).
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O3/c1-13-10-26-17-18(23-20(26)25(13)12-16-4-3-9-30-16)24(2)21(29)27(19(17)28)11-14-5-7-15(22)8-6-14/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVWRXZRCQCTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)
![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)


![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)
![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)
